
1,2,3,4-Tetrahydro-1-naphthol
Overview
Description
1,2,3,4-Tetrahydro-1-naphthol is an organic compound with the molecular formula C10H12O. It is a clear, colorless to slightly brown viscous liquid. This compound is known for its role as a chiral probe in enzyme-substrate interaction studies and is a major urinary metabolite of tetralin .
Mechanism of Action
Target of Action
The primary target of 1,2,3,4-Tetrahydro-1-naphthol is the aryl sulfotransferase (AST) IV enzyme . This enzyme plays a crucial role in the sulfation of various molecules, a process that is essential for the metabolism and elimination of xenobiotics and endogenous compounds.
Mode of Action
The ®-(-)-enantiomer of this compound acts as a substrate for the AST IV enzyme, while the (S)-(+)-enantiomer acts as a competitive inhibitor . This means that the compound can both participate in and inhibit the enzyme’s activity, depending on the enantiomer present.
Biochemical Pathways
The interaction of this compound with the AST IV enzyme affects the sulfation pathway . Sulfation is a critical biochemical pathway involved in the detoxification and metabolism of various compounds. The compound’s role as a substrate and inhibitor can influence the rate and extent of sulfation, thereby affecting the metabolism and elimination of other substances.
Pharmacokinetics
It is known to be a major urinary metabolite of tetralin , suggesting that it is metabolized and excreted in the urine.
Biochemical Analysis
Biochemical Properties
The ®-(-)-enantiomer of 1,2,3,4-Tetrahydro-1-naphthol is a substrate for aryl sulfotransferase (AST) IV enzyme . The (S)-(+)-1,2,3,4-tetrahydro-1-naphthol is a competitive inhibitor of AST IV-catalyzed sulfation of 1-naphthalenemethanol .
Cellular Effects
This compound exhibits antioxidant and anti-inflammatory properties . It acts by inhibiting the activity of cyclooxygenase enzymes, which play a significant role in the production of inflammatory mediators .
Molecular Mechanism
This compound demonstrates the ability to scavenge free radicals, effectively protecting cells from oxidative damage . It interacts with the AST IV enzyme, either as a substrate or as a competitive inhibitor .
Preparation Methods
1,2,3,4-Tetrahydro-1-naphthol can be synthesized through several methods:
Hydrogenation of 1-naphthol: This method involves the selective hydrogenation of 1-naphthol using catalysts such as Ni/γ-Al2O3, Pd/C, or NiB/ultrastable Y zeolite (USY).
Reduction of 1-tetralone: Another common method is the reduction of 1-tetralone using reducing agents like sodium and alcohols or lithium and ethylamine.
Chemical Reactions Analysis
1,2,3,4-Tetrahydro-1-naphthol undergoes various chemical reactions:
Oxidation: It can be oxidized to form 1,2,3,4-tetrahydro-1-naphthyl hydroperoxide.
Reduction: The compound can be further reduced to form fully hydrogenated derivatives.
Substitution: It can undergo electrophilic substitution reactions, particularly at the 4-position of the naphthol ring.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like peroxides for oxidation, and diazonium salts for substitution reactions. Major products formed include 1,2,3,4-tetrahydro-1-naphthyl hydroperoxide and fully hydrogenated naphthol derivatives .
Scientific Research Applications
Chemical Properties and Overview
1,2,3,4-Tetrahydro-1-naphthol is characterized by its molecular formula and a molecular weight of approximately 132.2023 g/mol. It exists as a colorless to pale yellow liquid with a boiling point around 200°C and is soluble in organic solvents. Its unique structure allows it to participate in various chemical reactions, making it valuable in synthetic chemistry.
Applications in Organic Synthesis
- Chiral Alcohol Synthesis :
- Precursor for Other Compounds :
Pharmaceutical Applications
- Drug Development :
- Biological Activity :
Industrial Applications
- Solvent Use :
- Heat Transfer Fluid :
Environmental Considerations
The environmental fate of this compound has been studied concerning its volatility and potential for bioaccumulation. It is primarily removed from the atmosphere through reactions with hydroxyl radicals and does not hydrolyze under typical environmental conditions .
Case Study 1: Synthesis of Chiral Alcohols
A study conducted by Davies et al. (1952) explored the resolution of this compound into its enantiomers for use in synthesizing biologically active compounds. The researchers demonstrated that the chiral alcohols derived from this compound exhibited significant activity against specific biological targets .
Case Study 2: Agrochemical Formulation
Research on carbaryl production highlighted the importance of this compound as a precursor. The decline in carbaryl production due to regulatory changes led to an increased focus on alternative uses for this compound within agrochemical formulations .
Comparison with Similar Compounds
1,2,3,4-Tetrahydro-1-naphthol is unique compared to other similar compounds due to its specific interactions with enzymes and its dual role as an antioxidant and anti-inflammatory agent. Similar compounds include:
Biological Activity
1,2,3,4-Tetrahydro-1-naphthol (also known as tetralin-1-ol) is a bicyclic compound with significant biological activity. This article reviews its pharmacological properties, toxicological data, and potential applications based on diverse research findings.
- Molecular Formula : CHO
- Molecular Weight : 148.20 g/mol
- CAS Number : 529-33-9
- Structural Information : The compound consists of a naphthalene ring with a hydroxyl group attached to one of the carbon atoms in the saturated portion of the molecule.
Pharmacological Activities
This compound exhibits various biological activities:
- Antioxidant Activity : Studies indicate that this compound has antioxidant properties that can protect cells from oxidative damage. This activity is attributed to its ability to scavenge free radicals and enhance the antioxidant defense mechanisms in biological systems .
- Neuroprotective Effects : Research has shown that this compound may provide neuroprotective benefits. It has been observed to reduce neuronal cell death in models of neurodegenerative diseases, suggesting potential applications in treating conditions such as Alzheimer's disease .
- Anti-inflammatory Properties : In vitro studies demonstrate that this compound can inhibit pro-inflammatory cytokines. This suggests its potential use in managing inflammatory disorders .
Toxicological Profile
The toxicological assessment of this compound indicates relatively low acute toxicity:
Route of Administration | LD50 (mg/kg) |
---|---|
Oral (male rats) | 2860 |
Dermal (male rabbits) | 16800 |
Inhalation (saturated atmosphere) | No mortalities observed |
The compound is classified as a moderate skin irritant but does not cause eye irritation. At high concentrations in humans, symptoms include headache, nausea, vomiting, and green-gray urine due to metabolic byproducts .
Metabolism and Excretion
Upon administration, this compound is rapidly absorbed and metabolized primarily through hydroxylation. The metabolites are predominantly excreted as glucuronides via urine. Notably, a characteristic symptom of exposure includes the production of dark green urine .
Case Study 1: Neuroprotection in Animal Models
A study involving mice demonstrated that administration of this compound significantly reduced markers of oxidative stress and inflammation in models of induced neurodegeneration. The results indicated improved cognitive functions compared to control groups .
Case Study 2: Inflammatory Response Modulation
In vitro experiments using human cell lines revealed that treatment with this compound led to a decrease in the secretion of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), highlighting its potential as an anti-inflammatory agent .
Properties
IUPAC Name |
1,2,3,4-tetrahydronaphthalen-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10-11H,3,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAAJQSRLGAYGKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7027174 | |
Record name | 1,2,3,4-Tetrahydronaphthalen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7027174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
529-33-9, 5929-35-1 | |
Record name | 1-Tetralol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=529-33-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Tetralol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529339 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Tetralol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005929351 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Tetralol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5172 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Naphthalenol, 1,2,3,4-tetrahydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2,3,4-Tetrahydronaphthalen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7027174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4-tetrahydronaphthalen-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.691 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-TETRALOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87652943HP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
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Retrosynthesis Analysis
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